molecular formula C26H26N2O5S B2849903 N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide CAS No. 1251658-46-4

N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide

Cat. No.: B2849903
CAS No.: 1251658-46-4
M. Wt: 478.56
InChI Key: ZSIRHASMIUGBQP-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 1,3-oxazole core substituted with 4-methoxyphenyl and methyl groups.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-4-32-23-16-12-21(13-17-23)28(34(29,30)24-8-6-5-7-9-24)18-25-19(2)33-26(27-25)20-10-14-22(31-3)15-11-20/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIRHASMIUGBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide typically involves multiple steps, including nucleophilic aromatic substitution and amidation reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzoyl group through Friedel-Crafts acylation. The phenylethyl group is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide has been investigated for its pharmacological properties. Its structure suggests potential as an inhibitor in various biological pathways. Research indicates that compounds with similar structures have shown activity against cancer cell lines and may serve as leads for developing new anticancer agents.

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against specific pathogens. Preliminary tests could focus on its activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a candidate for biochemical studies. It can be used to investigate enzyme inhibition or receptor binding, contributing to our understanding of metabolic pathways and signaling mechanisms.

Material Science

Due to its sulfonamide group, this compound may find applications in the development of polymers or coatings with enhanced properties such as thermal stability and chemical resistance. Research into its use as a modifier in polymer matrices could lead to advancements in material durability and performance.

Case Study 1: Anticancer Activity

A study examining a series of sulfonamide derivatives found that compounds structurally related to this compound exhibited selective cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa). The research highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives of benzenesulfonamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggested that the presence of methoxy and ethoxy groups contributed to increased membrane permeability, enhancing efficacy.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Oxazole Cores
Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups
Target Compound 4-ethoxyphenyl, 4-methoxyphenyl, methyl (oxazole), benzenesulfonamide C₃₂H₃₁N₃O₅S (estimated) ~593.7 Sulfonamide, oxazole, methoxy, ethoxy
iCRT3 4-ethylphenyl, methyl (oxazole), sulfanyl acetamide C₂₁H₂₃N₃O₂S 381.49 Oxazole, acetamide, thioether
2-{[...]methyl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide 4-ethoxyphenyl, methyl (oxazole), sulfanyl acetamide, 4-methoxybenzyl C₂₃H₂₆N₂O₄S 464.56 Oxazole, acetamide, sulfanyl, methoxy
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide 4-bromophenylsulfonyl, 4-methylphenyl (oxazole), sulfanyl acetamide C₂₆H₂₂BrN₃O₅S₂ 592.51 Oxazole, sulfonyl, bromine, acetamide

Key Observations :

  • Compared to iCRT3 , the ethoxyphenyl and methoxyphenyl substituents in the target compound may increase lipophilicity (higher logP), affecting membrane permeability.
  • The oxazole ring is conserved across analogs, but substituent positions (e.g., 4-methylphenyl vs. 4-methoxyphenyl) influence electronic properties and steric bulk, which could modulate target binding.
Sulfonamide Derivatives Without Oxazole Moieties
Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups
N-(4-Methoxyphenyl)benzenesulfonamide 4-methoxyphenyl, benzenesulfonamide C₁₃H₁₃NO₃S 263.31 Sulfonamide, methoxy
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide Trioxothiazolidinyl, methoxybenzenesulfonamide, 4-methoxybenzyl C₂₀H₂₃N₃O₇S₂ 481.54 Sulfonamide, thiazolidinone, methoxy

Key Observations :

  • The target compound’s oxazole-methyl group may enhance metabolic stability compared to simpler sulfonamides like , which lack heterocyclic moieties.
Compounds with Alternative Linker Groups
Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups
N-(4-ethoxyphenyl)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-carboxamide Ethoxyphenyl, oxazole-methyl, piperazine-carboxamide C₂₆H₃₂N₄O₄ 464.56 Oxazole, carboxamide, piperazine, ethoxy
4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,4-dimethylphenyl)piperazine-1-carboxamide 3-chlorophenyl, oxazole-methyl, piperazine-carboxamide C₂₄H₂₇ClN₄O₂ 438.96 Oxazole, carboxamide, piperazine, chloro

Key Observations :

  • The target compound’s sulfonamide group may confer stronger hydrogen-bonding interactions compared to carboxamide-linked analogs.
Physicochemical Properties
  • Molecular Weight : The target compound (~593.7 g/mol) exceeds most analogs (e.g., 381.49 g/mol for iCRT3 ), which may impact bioavailability under Lipinski’s Rule of Five.
  • Hydrogen Bonding : The sulfonamide group provides two hydrogen-bond acceptors (S=O), whereas acetamide-linked analogs (e.g., ) offer only one, possibly reducing target affinity.

Biological Activity

N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety and an oxazole ring, suggesting diverse interactions with biological targets.

  • IUPAC Name : N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide
  • Molecular Formula : C27_{27}H28_{28}N2_2O5_5S
  • Molecular Weight : 492.6 g/mol

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within cellular pathways. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes, similar to other sulfonamide derivatives. The exact molecular targets and pathways remain subjects of ongoing research.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, benzenesulfonamides have been shown to possess activity against various bacterial strains. The specific antimicrobial efficacy of this compound is still under investigation.

Anticancer Properties

Recent studies have explored the anticancer potential of related compounds. The mechanism may involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation. For example, compounds with similar oxazole structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could exhibit comparable effects.

Case Studies and Research Findings

StudyFindings
Study on COX Inhibition Related compounds showed significant COX-2 inhibitory activity (up to 47.1% at 20 µM), indicating potential anti-inflammatory properties .
Cytotoxicity Assays Similar benzenesulfonamide derivatives exhibited IC50 values in the micromolar range against various cancer cell lines .
Molecular Docking Studies Computational analyses suggest favorable binding interactions with targets involved in cancer signaling pathways .

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